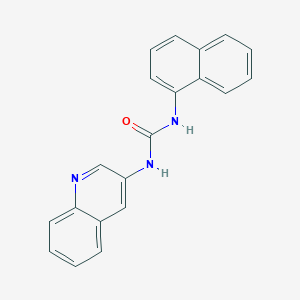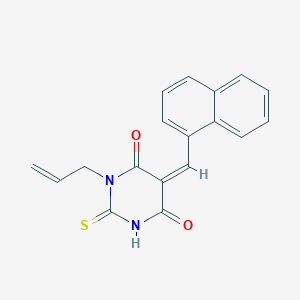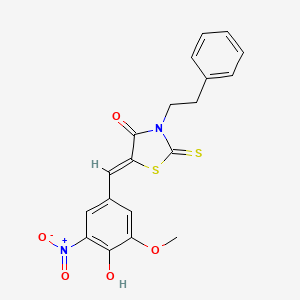
2-(3-methoxyphenoxy)ethyl (3,4-dichlorophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-methoxyphenoxy)ethyl (3,4-dichlorophenyl)carbamate, also known as Diuron, is a widely used herbicide that belongs to the family of substituted ureas. It was first introduced in the 1950s and has since been used extensively for controlling weeds in various crops such as cotton, sugarcane, and citrus fruits.
Wirkmechanismus
The mechanism of action of 2-(3-methoxyphenoxy)ethyl (3,4-dichlorophenyl)carbamate involves the inhibition of photosynthesis in plants. It works by binding to the protein D1 in the photosystem II complex, which is responsible for the transfer of electrons during photosynthesis. This binding disrupts the electron transfer process, leading to the production of reactive oxygen species that damage the plant's cells.
Biochemical and Physiological Effects:
2-(3-methoxyphenoxy)ethyl (3,4-dichlorophenyl)carbamate has been shown to have both acute and chronic toxicity in animals. Acute toxicity can cause symptoms such as vomiting, diarrhea, and convulsions, while chronic toxicity can lead to liver and kidney damage. 2-(3-methoxyphenoxy)ethyl (3,4-dichlorophenyl)carbamate has also been shown to have endocrine-disrupting effects in animals, which can lead to reproductive and developmental abnormalities.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-methoxyphenoxy)ethyl (3,4-dichlorophenyl)carbamate is a widely used herbicide, making it readily available for use in lab experiments. It has a relatively low cost and is easy to obtain. However, its toxicity can pose a risk to researchers, and precautions should be taken when handling it.
Zukünftige Richtungen
There are several future directions for research on 2-(3-methoxyphenoxy)ethyl (3,4-dichlorophenyl)carbamate. One direction is to study its potential use in the treatment of cancer. Further research is needed to determine its efficacy and safety in humans. Another direction is to study its potential environmental impact. 2-(3-methoxyphenoxy)ethyl (3,4-dichlorophenyl)carbamate has been shown to have persistent effects on soil and water, and more research is needed to understand its long-term effects on ecosystems. Additionally, research can be conducted to develop more selective herbicides that target specific weeds without harming non-target organisms.
Conclusion:
In conclusion, 2-(3-methoxyphenoxy)ethyl (3,4-dichlorophenyl)carbamate is a widely used herbicide that has been extensively studied for its herbicidal properties. It has also shown promise as a potential treatment for cancer. While it has advantages for use in lab experiments, precautions should be taken due to its toxicity. Future research can focus on its potential environmental impact and the development of more selective herbicides.
Synthesemethoden
The synthesis of 2-(3-methoxyphenoxy)ethyl (3,4-dichlorophenyl)carbamate involves the reaction of 3,4-dichloroaniline and 3-methoxyphenol with ethylene oxide and phosgene. This reaction produces 2-(3-methoxyphenoxy)ethyl (3,4-dichlorophenyl)carbamate in the form of a white crystalline powder. The synthesis of 2-(3-methoxyphenoxy)ethyl (3,4-dichlorophenyl)carbamate is a complex process that requires specialized equipment and skilled personnel.
Wissenschaftliche Forschungsanwendungen
2-(3-methoxyphenoxy)ethyl (3,4-dichlorophenyl)carbamate has been extensively studied for its herbicidal properties. It has been found to have a broad-spectrum activity against various weeds, making it an effective herbicide for use in agriculture. 2-(3-methoxyphenoxy)ethyl (3,4-dichlorophenyl)carbamate has also been studied for its potential use in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.
Eigenschaften
IUPAC Name |
2-(3-methoxyphenoxy)ethyl N-(3,4-dichlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO4/c1-21-12-3-2-4-13(10-12)22-7-8-23-16(20)19-11-5-6-14(17)15(18)9-11/h2-6,9-10H,7-8H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJOYJCGTPNREJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCOC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methoxyphenoxy)ethyl N-(3,4-dichlorophenyl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}morpholine](/img/structure/B4879949.png)


![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B4879966.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(2-chlorophenyl)acetamide](/img/structure/B4879973.png)
![1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B4879978.png)
![1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B4879985.png)
![1-(bicyclo[2.2.1]hept-2-ylacetyl)-4-(2-pyridinyl)piperazine](/img/structure/B4879990.png)
![diethyl 1-[2-(4-chlorophenyl)ethyl]-4-(3-hydroxy-4-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4879997.png)


![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4880018.png)
![(3-cyclopentylpropyl)methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine](/img/structure/B4880019.png)